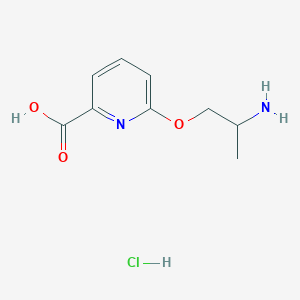

6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 6-hydroxy-1-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides is achieved from 7-amino-2,4,5-trioxo-3-phenylpyrano(3,4-e)-(1,3)-oxazines with sodium phenoxide in phenol . Similarly, the novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its derivatives are synthesized through the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, with careful optimization to minimize side reactions . These methods highlight the complexity and precision required in synthesizing pyridine derivatives, which could be relevant to the synthesis of "6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compounds derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are characterized using FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography . The crystal structure of one such compound is stabilized by intramolecular hydrogen bonds, which is a common feature that can influence the stability and reactivity of pyridine derivatives .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can lead to various products depending on the reactants and conditions. For instance, the reaction of VCl3 with dipicolinic acid and 2-amino-3-hydroxypyridine results in the formation of a vanadate(V) complex, which upon thermal decomposition yields nanoparticles of V2O5 . This demonstrates the potential for pyridine derivatives to participate in complex reactions, leading to the formation of new compounds with distinct properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups, such as hydroxyl, amino, or carboxylate groups, can affect properties like solubility, melting point, and reactivity. The papers provided do not directly discuss the properties of "6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride", but the studies on related compounds suggest that spectroscopic data, thermal behavior, and crystallography are key to understanding these properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research by Egawa et al. (1984) synthesized and evaluated the antibacterial activity of pyridonecarboxylic acids and their analogues, demonstrating the potential of these compounds as antibacterial agents. These studies emphasize the significance of structural variations in enhancing the antibacterial efficacy of pyridonecarboxylic acid derivatives (Egawa et al., 1984).

Synthesis of Amino Acid Derivatives

Bolós et al. (1994) reported on the synthesis of novel amino acid derivatives, highlighting the hydrogenation of pyridine-2-carboxylates as a key step in generating compounds with potential biological activity. This research underlines the versatility of pyridine carboxylic acids in synthesizing biologically relevant molecules (Bolós et al., 1994).

Organocatalysis

Zlotin (2015) discussed the use of hydroxyproline derivatives, including those related to pyridine carboxylic acids, as organocatalysts for asymmetric reactions. This application is critical for developing efficient and selective synthetic routes in organic chemistry, particularly for the synthesis of enantioenriched compounds (Zlotin, 2015).

Coordination Chemistry and Material Science

Das et al. (2009) explored the synthesis and structural characterization of coordination polymers involving pyridine-2,4,6-tricarboxylic acid and various metals. These studies contribute to the understanding of metal-organic frameworks (MOFs) and their potential applications in gas storage, catalysis, and as functional materials (Das et al., 2009).

Photocatalytic Degradation and Environmental Applications

Maillard-Dupuy et al. (1994) investigated the TiO2 photocatalytic degradation of pyridine, identifying the kinetics, products, and potential environmental applications of photocatalysis in degrading hazardous compounds. This research highlights the relevance of pyridine derivatives in environmental chemistry and pollution control (Maillard-Dupuy et al., 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCZSJYBFPUKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=N1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543278.png)